molecular formula C17H22N6O3 B2969706 N-(2-(dimethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-74-9

N-(2-(dimethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2969706
CAS RN: 946279-74-9
M. Wt: 358.402
InChI Key: ZMIQVJKWEZEAAM-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C17H22N6O3 and its molecular weight is 358.402. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Applications

  • Research on the synthesis and applications of imidazo[1,2-a]-sym-triazin-4-one derivatives, including N-(2-(dimethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide, indicates their utility in generating urea and N-arenesulfonyl-substituted imidazo-sym-triazinones. These derivatives showcase a versatile foundation for further chemical modifications, exploring their potential in various biological activities and as scaffolds for drug development (Dovlatyan et al., 2008).

  • Another study delves into the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating the chemical versatility and reactivity of similar triazine-based frameworks. The research emphasizes the creation of compounds with significant anti-inflammatory and analgesic properties, underlining the broader implications of such chemical structures in medicinal chemistry (Abu‐Hashem et al., 2020).

Potential Antimicrobial Applications

  • The study on thiazolidinone derivatives, including those structurally related to the compound of interest, highlights their evaluation for antimicrobial activity. This research underscores the potential of triazine derivatives in contributing to the development of new antimicrobial agents, showcasing the importance of such compounds in addressing drug resistance and developing new therapeutic options (Patel et al., 2012).

Chemical Transformations and Mechanisms

  • Investigations into the reactions and transformations of ethyl 4-(chloromethyl)pyrazolo-[5,1-c][1,2,4]triazine-3-carboxylates with thiourea provide insight into the complex mechanisms and potential applications of triazine derivatives. These studies not only illuminate the chemical behavior of such compounds but also their potential utility in synthesizing novel molecules with unique structural and functional attributes (Ledenyova et al., 2018).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3/c1-21(2)9-8-18-15(24)14-16(25)23-11-10-22(17(23)20-19-14)12-4-6-13(26-3)7-5-12/h4-7H,8-11H2,1-3H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIQVJKWEZEAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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